molecular formula C14H19N5O2 B2646474 2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034296-36-9

2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2646474
CAS No.: 2034296-36-9
M. Wt: 289.339
InChI Key: NJTYUFHJIWPHGX-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Heterocyclic compounds, including oxadiazole and pyrazole derivatives, have been synthesized and characterized for their potential biological activities. For example, Sebhaoui et al. (2020) reported the synthesis of novel 2-pyrone derivatives, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, characterized by X-ray diffraction, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These compounds were evaluated for their binding modes within Tyrosine-protein kinase JAK2, suggesting potential pharmacological applications (Sebhaoui et al., 2020).

Pharmacological Evaluation of Heterocyclic Derivatives

Faheem (2018) conducted a computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study highlights the versatility of these heterocyclic frameworks in medicinal chemistry, offering insights into their mechanism of action and potential therapeutic benefits (Faheem, 2018).

Antioxidant and Antimicrobial Activities

Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their metal coordination complexes, revealing significant antioxidant activity through various in vitro assays. This study not only provides a foundation for understanding the structural requirements for antioxidant activity but also suggests potential applications in combating oxidative stress-related disorders (Chkirate et al., 2019).

Inhibitory Compounds and Their Synthesis

Latli et al. (2015) described the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing the process of labeling with carbon-14 and deuterium. The detailed synthetic route and pharmacokinetic properties of such inhibitors underscore the importance of chemical modifications in enhancing drug efficacy and tracking within biological systems (Latli et al., 2015).

Properties

IUPAC Name

2-cyclopentyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-9-11(7-16-19)14-17-13(21-18-14)8-15-12(20)6-10-4-2-3-5-10/h7,9-10H,2-6,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTYUFHJIWPHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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